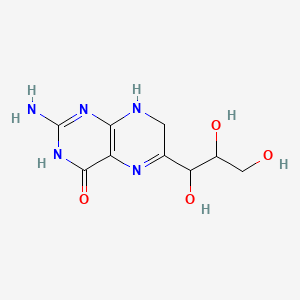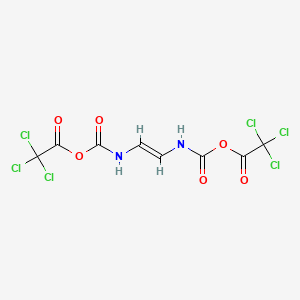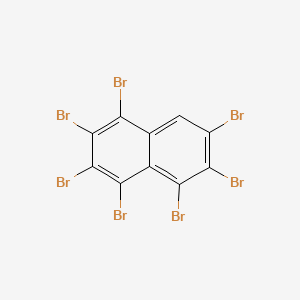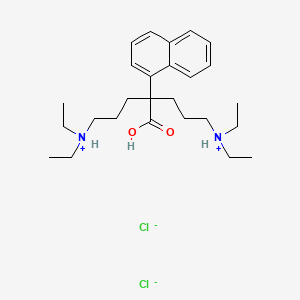
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride is a complex organic compound with significant applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps, starting with the base compound 1-naphthaleneacetic acid. The process includes the introduction of diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale, utilizing advanced chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of 1-naphthaleneacetic acid, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to plant growth and development, as well as in the investigation of biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:
Naphthaleneacetic acid (NAA): A simpler derivative with similar applications in plant growth regulation.
Naphthalene derivatives: Other compounds containing the naphthalene ring structure, which may have different functional groups and properties.
Eigenschaften
CAS-Nummer |
6394-75-8 |
|---|---|
Molekularformel |
C26H42Cl2N2O2 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
[4-carboxy-7-(diethylazaniumyl)-4-naphthalen-1-ylheptyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C26H40N2O2.2ClH/c1-5-27(6-2)20-12-18-26(25(29)30,19-13-21-28(7-3)8-4)24-17-11-15-22-14-9-10-16-23(22)24;;/h9-11,14-17H,5-8,12-13,18-21H2,1-4H3,(H,29,30);2*1H |
InChI-Schlüssel |
ACGANTPTOLTZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCCC(CCC[NH+](CC)CC)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


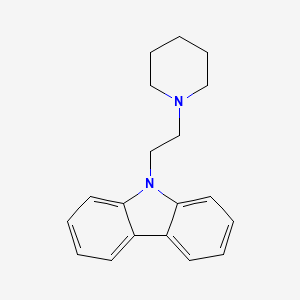
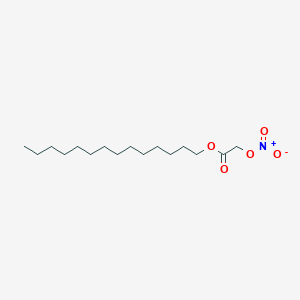
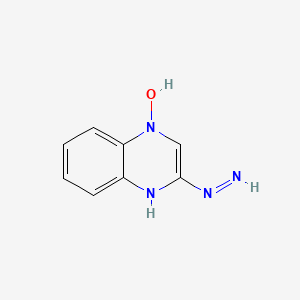
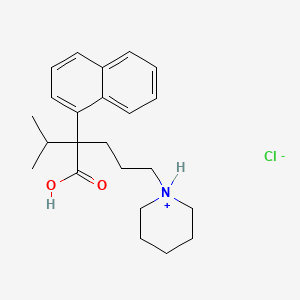

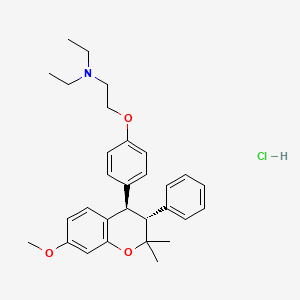
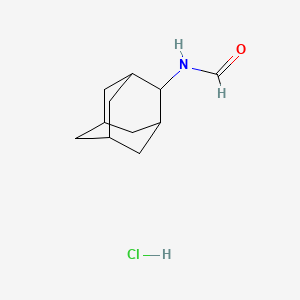
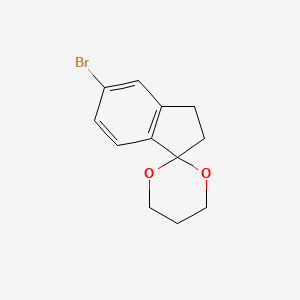
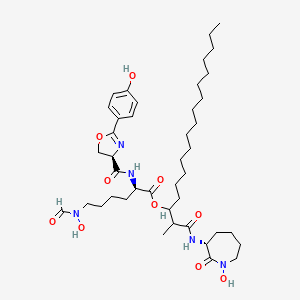
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
